Product packaging for 2-Iodopyrazolo[1,5-a]pyridine(Cat. No.:)

2-Iodopyrazolo[1,5-a]pyridine

Cat. No.: B14091193
M. Wt: 244.03 g/mol
InChI Key: YMHFXBLKMZFTNP-UHFFFAOYSA-N
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Description

Significance of Fused Bicyclic Nitrogen Heterocycles in Contemporary Chemical Research

Fused nitrogen-containing heterocyclic compounds are a cornerstone of modern chemical research, particularly in the fields of medicinal chemistry and materials science. doi.org Their rigid, bicyclic structures provide a unique three-dimensional framework that can be strategically functionalized to interact with biological targets with high specificity and affinity. Nitrogen heterocycles are prevalent in nature, forming the core of many essential biomolecules like vitamins, hormones, and alkaloids. acs.org In drug discovery, these scaffolds are considered "privileged structures" because they can bind to multiple receptors and enzymes, making them versatile starting points for developing new therapeutic agents. An analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. The pyrazolo[1,5-a]pyridine (B1195680) scaffold, a member of this important class, has garnered significant attention for its broad range of pharmacological activities. doi.org

Structural Framework and Nomenclature of Pyrazolo[1,5-a]pyridine

The pyrazolo[1,5-a]pyridine system consists of a five-membered pyrazole (B372694) ring fused to a six-membered pyridine (B92270) ring. rsc.org The nomenclature "[1,5-a]" specifies the fusion pattern, where the pyrazole ring's nitrogen at position 1 is fused to the pyridine ring's carbon at position 5. rsc.org This arrangement results in a planar, 10-π electron aromatic system with a bridgehead nitrogen atom. The standard numbering of the bicyclic system is shown below. The presence and position of the nitrogen atoms create a unique electronic distribution, influencing the molecule's chemical reactivity and its ability to form non-covalent interactions like hydrogen bonds.

The compound of focus, 2-Iodopyrazolo[1,5-a]pyridine, has an iodine atom substituted at the C2 position of the pyrazole ring. Its unique Chemical Abstracts Service (CAS) number is 2226273-35-2. rsc.org

Historical Development and Evolution of Pyrazolo[1,5-a]pyridine Chemistry Research

Research into pyrazolo[1,5-a]pyridines has evolved significantly over the years, driven by the discovery of their diverse biological activities. Early synthetic work focused on classical condensation reactions. A common and long-standing method involves the cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. Another foundational approach is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes. researchgate.netumontreal.ca

More recently, research has shifted towards developing more efficient and versatile synthetic methodologies. Modern techniques like microwave-assisted synthesis, multi-component reactions, and palladium-catalyzed cross-coupling reactions have enabled the rapid generation of diverse libraries of pyrazolo[1,5-a]pyridine derivatives for high-throughput screening. There is also a growing emphasis on direct C-H functionalization, which allows for the introduction of substituents onto the heterocyclic core without the need for pre-functionalized starting materials, thus improving atom economy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2 B14091193 2-Iodopyrazolo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

2-iodopyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5IN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H

InChI Key

YMHFXBLKMZFTNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NN2C=C1)I

Origin of Product

United States

Synthesis and Characterization of 2 Iodopyrazolo 1,5 a Pyridine

Synthetic Methodologies for the Preparation of the Pyrazolo[1,5-a]pyridine (B1195680) Core

The construction of the fundamental pyrazolo[1,5-a]pyridine skeleton can be achieved through several established synthetic routes.

Cyclocondensation of Aminopyrazoles: This is a widely used method involving the reaction of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound (like acetylacetone) or a related 1,3-biselectrophile. The reaction typically proceeds via an initial condensation followed by an intramolecular cyclization.

[3+2] Cycloaddition of N-Iminopyridinium Ylides: This powerful strategy involves the reaction of an N-iminopyridinium ylide (a 1,3-dipole) with a suitable dipolarophile, such as an alkyne or a strained alkene. The subsequent aromatization leads to the formation of the fused bicyclic system. deepdyve.com This method allows for significant variation in the substituents on the final product.

Tandem Reactions: Modern synthetic chemistry has seen the development of tandem or cascade reactions that form the heterocycle in a single pot. For example, a K2CO3-mediated tandem cycloannulative-desulfonylation of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide has been developed to access 2-substituted pyrazolo[1,5-a]pyridines in good yields. umontreal.ca

Specific Iodination Strategies for the 2-Position

While the pyrazolo[1,5-a]pyridine scaffold can be halogenated, direct C-H iodination often shows regioselectivity for other positions, such as C3 or C7, depending on the reaction conditions and the electronic nature of the substrate.

A key method for generating 2-substituted pyrazolo[1,5-a]pyridines, which can include the 2-iodo derivative, involves a base-mediated [3+2] cycloannulation. In this approach, 1-aminopyridinium iodide reacts with (E)-β-iodovinyl sulfones. This tandem process involves cycloaddition followed by the elimination of a sulfonyl group to yield the 2-substituted product. umontreal.ca This provides a route to the 2-substituted core structure rather than a direct iodination of a pre-formed pyrazolo[1,5-a]pyridine.

Metal-Catalyzed Cyclization Approaches

Spectroscopic and Analytical Characterization (NMR, MS, etc.)

The definitive identification of 2-Iodopyrazolo[1,5-a]pyridine relies on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show a characteristic set of signals in the aromatic region for the five protons on the bicyclic ring system. The chemical shifts and coupling constants of these protons would provide crucial information about the substitution pattern. ¹³C NMR spectroscopy would confirm the presence of the seven carbon atoms in the heterocyclic core, with the C2 carbon signal being significantly influenced by the attached iodine atom through the heavy-atom effect. doi.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula (C₇H₅IN₂) by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio. rsc.orgrsc.org The isotopic pattern of iodine would also be observable.

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, confirming the connectivity of the atoms and the position of the iodine substituent at C2. rsc.org

Chemical Reactivity and Derivatization of 2 Iodopyrazolo 1,5 a Pyridine

Cross-Coupling Reactions at the Iodine Moiety

The iodine atom at the C2 position of the pyrazolo[1,5-a]pyridine (B1195680) ring is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity by attaching various organic fragments to the heterocyclic core.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. Although specific examples for 2-Iodopyrazolo[1,5-a]pyridine are not extensively documented, the successful coupling of other iodinated isomers, such as 7-Iodopyrazolo[1,5-a]pyridine (B1599775), demonstrates the feasibility of this transformation. umontreal.ca For instance, 7-Iodopyrazolo[1,5-a]pyridine has been coupled with arylboronic acids like 4-fluorophenylboronic acid using a palladium catalyst to yield the corresponding 7-aryl derivative in excellent yield. umontreal.ca Similarly, coupling has been achieved with pyrazolo[1,5-a]pyridine-2-yl triflate, indicating the C2 position is reactive towards Suzuki-Miyaura conditions. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling of 7-Iodopyrazolo[1,5-a]pyridine

Coupling Partner Catalyst Base Solvent Yield (%) Reference
4-Fluorophenylboronic acid Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 91 umontreal.ca

This data is for the 7-iodo isomer and serves as a representative example.

The Sonogashira reaction facilitates the coupling of a vinyl or aryl halide with a terminal alkyne, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing alkynyl-substituted heterocycles. Research on 7-Iodopyrazolo[1,5-a]pyridine has shown its effective coupling with terminal alkynes such as trimethylsilylacetylene. umontreal.ca The reaction typically proceeds under mild conditions, using a catalyst system like tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in the presence of a mild base. umontreal.ca This provides a direct route to compounds like 7-((trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyridine, which can be further manipulated. umontreal.ca

Table 2: Representative Sonogashira Coupling of 7-Iodopyrazolo[1,5-a]pyridine

Alkyne Catalyst System Base Solvent Yield (%) Reference
Trimethylsilylacetylene Pd(PPh₃)₄, CuI Diisopropylethylamine THF 66 umontreal.ca

This data is for the 7-iodo isomer and serves as a representative example.

The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. While specific data for the 2-iodo isomer is limited, studies on 7-Iodopyrazolo[1,5-a]pyridine derivatives have demonstrated successful Stille couplings. For example, the vinylation of a 7-iodo-2-phenylpyrazolo[1,5-a]pyridine derivative with tributyl(vinyl)stannane has been accomplished in good yield using a Pd(PPh₃)₄ catalyst in toluene. umontreal.ca

Table 3: Representative Stille Coupling of a 7-Iodopyrazolo[1,5-a]pyridine Derivative

Organostannane Catalyst Solvent Temperature Yield (%) Reference
Tributyl(vinyl)stannane Pd(PPh₃)₄ Toluene Reflux 62 umontreal.ca

This data is for a 7-iodo-2-phenylpyrazolo[1,5-a]pyridine and serves as a representative example.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-carbon or carbon-heteroatom bonds. It has been employed to convert iodinated pyrazolo[1,5-a]pyridines into their cyano derivatives. For instance, 6-iodopyrazolo[1,5-a]pyridines have been transformed into 6-cyanopyrazolo[1,5-a]pyridine via an Ullmann condensation reaction. rsc.orgdeepdyve.com A similar transformation has been demonstrated with 7-Iodopyrazolo[1,5-a]pyridine, which was converted to 7-cyanopyrazolo[1,5-a]pyridine in high yield using copper(I) cyanide. umontreal.ca

Table 4: Representative Ullmann Condensation of 7-Iodopyrazolo[1,5-a]pyridine

Reagent Catalyst System Solvent Condition Yield (%) Reference
CuCN Pd₂(dba)₃, dppf Dioxane Reflux 95 umontreal.ca

This data is for the 7-iodo isomer and serves as a representative example.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a direct method for forming carbon-nitrogen bonds. This reaction has been successfully applied to iodinated pyrazolo[1,5-a]pyridines to introduce amino groups. For example, 7-Iodopyrazolo[1,5-a]pyridine has been shown to react with amines in the presence of a palladium catalyst to afford the corresponding 7-amino derivatives in good yields. umontreal.ca

Table 5: Representative Amination of 7-Iodopyrazolo[1,5-a]pyridine

Amine Catalyst System Base Solvent Yield (%) Reference
Pyrrolidine Pd₂(dba)₃, BINAP NaOtBu Toluene 85 umontreal.ca

This data is for the 7-iodo isomer and serves as a representative example.

Functional Group Transformations on the Pyrazolo[1,5-a]pyridine Core

Beyond reactions at the iodine site, the pyrazolo[1,5-a]pyridine nucleus itself can undergo functionalization. A key strategy for introducing substituents onto the heterocyclic core is through directed metalation. This involves the use of strong organometallic bases to deprotonate a specific carbon atom, creating a nucleophilic center that can then react with an electrophile.

Research has described the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold using magnesium- and zinc-based TMP (2,2,6,6-tetramethylpiperidyl) bases. researchgate.net Furthermore, the synthesis of 7-allyl-2-iodopyrazolo[1,5-a]pyridine has been achieved through a sequence involving metalation of a pyrazolo[1,5-a]pyridine precursor, followed by reaction with an electrophile. uni-muenchen.de This demonstrates that even with an existing substituent like iodine at the C2 position, other positions on the ring can be selectively functionalized, allowing for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines. researchgate.net

Oxidation Reactions of Peripheral Substituents

The oxidation of substituents attached to the pyrazolo[1,5-a]pyridine core allows for the introduction of new functional groups. While the pyrazolo[1,5-a]pyridine ring itself can be formed through an oxidation or dehydrogenation step to achieve aromaticity mdpi.comacs.org, the targeted oxidation of existing peripheral groups is also a key synthetic strategy.

One documented example involves the oxidation of a thioether. A sulfoxide (B87167) was prepared in a two-step sequence starting from pyrazolo[1,5-a]pyridine, which was first metalated and then quenched with S-phenyl benzenethiosulfonate. uni-muenchen.de The resulting thioether was subsequently oxidized using meta-chloroperoxybenzoic acid (mCPBA) to afford the corresponding sulfoxide in 77% yield over the two steps. uni-muenchen.de

Additionally, general principles for the oxidation of alkyl groups on pyridine (B92270) rings, which are structurally related, suggest that such transformations typically require strong oxidizing agents. The oxidation of a carboxylic acid group on the scaffold to other derivatives like carboxylates has also been noted as a potential transformation.

Reduction Reactions of Peripheral Substituents

The reduction of peripheral substituents on the pyrazolo[1,5-a]pyridine framework is a valuable method for installing functional groups, particularly amines, which can serve as points for further diversification. Catalytic hydrogenation is a common and effective method for these transformations.

A key example is the reduction of a nitro group. On the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a 3-nitro derivative can be readily converted to a 3-amino derivative via catalytic reduction, a transformation that provides a crucial intermediate for further functionalization. mdpi.com Another significant reduction involves converting a phenyldiazenyl group at position 6 of a pyrazolo[1,5-a]pyrimidine into a primary amine. mdpi.com This reaction creates a 1,2-diamine system, which is a valuable precursor for the synthesis of other fused heterocyclic rings. mdpi.com A patent also describes the catalytic reduction of an allyl derivative on a pyrazolo[1,5-a]pyridine scaffold to the corresponding propyl group using a palladium-on-charcoal catalyst at room temperature and atmospheric pressure. google.com

Starting SubstituentScaffoldReagents & ConditionsProduct SubstituentReference
3-NitroPyrazolo[1,5-a]pyrimidineCatalytic Reduction3-Amino mdpi.com
6-(Phenyldiazenyl)Pyrazolo[1,5-a]pyrimidineCatalytic Reduction6-Amino mdpi.com
AllylPyrazolo[1,5-a]pyridineH₂, Pd/C, rt, atm pressurePropyl google.com

Nucleophilic Substitution Reactions

The iodine atom on the this compound ring is a key functional group that enables a variety of nucleophilic substitution reactions, most notably through palladium-catalyzed cross-coupling. These reactions are fundamental for creating C-C, C-N, and C-O bonds, allowing for the introduction of diverse aryl, alkyl, and amino groups. The most prominent of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling is used to form biaryl compounds by reacting the iodo-derivative with aryl boronic acids. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or more advanced systems like XPhosPdG2/XPhos, in the presence of a base. rsc.org These conditions have been successfully applied to various bromo- and iodo-pyrazolo[1,5-a]pyrimidines and related heterocycles, demonstrating the broad utility of this method. rsc.org

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by coupling the iodo-scaffold with terminal alkynes. umontreal.ca This reaction is generally catalyzed by a combination of a palladium complex and a copper(I) salt, such as CuI. researchgate.net It provides a direct route to alkynyl-substituted pyrazolo[1,5-a]pyridines, which are versatile intermediates for further transformations. umontreal.caresearchgate.net

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. This palladium-catalyzed reaction is a powerful tool for synthesizing amino-substituted pyrazolo[1,5-a]pyridines from their iodo-precursors, using a palladium catalyst and a strong base. google.comumontreal.ca

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraAryl Boronic AcidPd(PPh₃)₄, Base (e.g., K₃PO₄)C-C (Aryl-Aryl) nih.gov
SonogashiraTerminal AlkynePd Catalyst, Cu(I) Co-catalystC-C (Aryl-Alkynyl) umontreal.caresearchgate.netwikipedia.org
Buchwald-HartwigPrimary/Secondary AminePd Catalyst, Strong Base (e.g., NaOtBu)C-N (Aryl-Amino) umontreal.calibretexts.orgwikipedia.org

Chemo- and Regioselective Transformations of Pyrazolo[1,5-a]pyridine Derivatives

Controlling the selectivity of reactions on the pyrazolo[1,5-a]pyridine core is crucial for the synthesis of specific isomers. The electronic nature of the fused ring system—a π-excessive pyrazole (B372694) ring fused to a π-deficient pyridine ring—governs its reactivity towards electrophiles and nucleophiles, allowing for selective functionalization at different positions. d-nb.info

A notable example of regioselective transformation is the direct arylation of the pyrazolo[1,5-a]pyridine scaffold via palladium-catalyzed C-H activation. Research has shown that the reaction of pyrazolo[1,5-a]pyridines with aryl iodides can be directed to selectively functionalize either the C-3 or C-7 position. The outcome is controlled by the choice of additive: using cesium(I) fluoride (B91410) (CsF) as the additive favors arylation at the C-3 position, while using silver(I) carbonate (Ag₂CO₃) directs the reaction to the C-7 position.

Furthermore, highly regioselective halogenation of the related pyrazolo[1,5-a]pyrimidine scaffold has been achieved at the C-3 position using hypervalent iodine(III) reagents under aqueous conditions. researchgate.net This method demonstrates excellent control, with iodination, bromination, and chlorination occurring exclusively at the C3 site, even when other positions are available. researchgate.net The synthesis of the pyrazolo[1,5-a]pyridine ring itself can also be regioselective. For instance, cyclocondensation of β-enaminones with 3-aminopyrazoles can be controlled to produce specific isomers. scholaris.ca

ReactionScaffoldReagents/CatalystSelective PositionKey FactorReference
C-H ArylationPyrazolo[1,5-a]pyridinePd(OAc)₂, Aryl IodideC-3CsF additive
C-H ArylationPyrazolo[1,5-a]pyridinePd(OAc)₂, Aryl IodideC-7Ag₂CO₃ additive
Halogenation (I, Br, Cl)Pyrazolo[1,5-a]pyrimidineKX, PIDA, H₂OC-3Hypervalent iodine reagent researchgate.net

Heterocyclic Fusion and Scaffold Diversification Strategies

Building upon the pyrazolo[1,5-a]pyridine core to create more complex, polycyclic systems is a key strategy for diversifying the scaffold and exploring new chemical space. These strategies typically involve the cyclocondensation of appropriately functionalized pyrazolo[1,5-a]pyridine derivatives or their precursors.

One common approach involves the reaction of 5-aminopyrazoles, the precursors to the pyrazolo[1,5-a]pyridine system, with various bielectrophiles to construct an additional fused ring. For example, reacting 5-aminopyrazoles with trapped enolates derived from cyclic ketones (like cyclopentanone (B42830) or cyclooctanone) leads to the formation of tricyclic derivatives where a cycloalkane ring is fused to the pyrazolo[1,5-a]pyrimidine core. scholaris.ca Similarly, fused benzene (B151609) and furan (B31954) rings can be prepared. scholaris.ca

Another strategy is the Friedländer annulation, where 5-amino-1H-pyrazole-4-carbaldehydes react with compounds containing an activated methylene (B1212753) group, such as acetonitriles or ketones, to yield fused pyrazolo[3,4-b]pyridines. nih.gov Intramolecular cyclization reactions are also employed. For instance, intramolecular Heck coupling reactions of intermediates derived from 5-aminopyrazoles and β-halovinyl aldehydes provide a highly regioselective route to pyrazolo[3,4-b]pyridines. These methods demonstrate the versatility of the pyrazole-based framework in constructing a wide variety of fused heterocyclic systems. nih.gov

Advanced Spectroscopic and Structural Elucidation Research of 2 Iodopyrazolo 1,5 a Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of pyrazolo[1,5-a]pyridine (B1195680) derivatives. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of individual atoms within the molecule. For instance, in derivatives of pyrazolo[1,5-a]pyridine, the chemical shifts of protons and carbons are influenced by the electronic effects of substituents on the bicyclic ring system. nih.govdoi.org

In a study on 7-amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, the ¹H NMR spectrum in DMSO-d₆ showed characteristic signals for the methyl protons at 2.59 ppm and the aromatic protons in the range of 7.12-8.22 ppm. nih.gov The corresponding ¹³C NMR spectrum displayed signals for the methyl carbon at 14.28 ppm and the cyano carbon at 116.4 ppm, among others, confirming the proposed structure. nih.gov

For complex pyrazolo[1,5-a]pyridine derivatives, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous signal assignment. columbia.edu HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-4 bonds), providing a detailed connectivity map of the molecule. columbia.edu These techniques are particularly crucial for confirming the position of substituents, like the iodine atom in 2-iodopyrazolo[1,5-a]pyridine, and for differentiating between isomers. The analysis of HSQC and HMBC spectra allows for the definitive assignment of all proton and carbon signals, even in highly substituted and complex derivatives. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination.doi.orgresearchgate.net

X-ray crystallography provides unparalleled, definitive evidence of molecular structure in the solid state. This technique has been instrumental in confirming the absolute configuration and substitution patterns of pyrazolo[1,5-a]pyridine derivatives. For example, the crystal structures of 4i and 4r, derivatives of pyrazolo[1,5-a]pyridine, have been unequivocally determined by X-ray crystallographic analysis, confirming their assigned structures. nih.gov This method is particularly valuable for resolving any ambiguities that may arise from spectroscopic data alone, such as the precise location of iodine atoms and the effects of steric hindrance on the molecular conformation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis.doi.orgumontreal.caacs.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a pyrazolo[1,5-a]pyridine derivative. For instance, the expected molecular ion peak for the protonated molecular ion [M+H]⁺ of 7-iodopyrazolo[1,5-a]pyridine (B1599775) appears at a mass-to-charge ratio of 244.95703. Fragmentation analysis, often coupled with techniques like gas chromatography-mass spectrometry (GC-MS), provides valuable information about the structural fragments of the molecule, further aiding in its identification and characterization. doi.org The isotopic pattern of iodine (a single stable isotope at 127 amu) simplifies the interpretation of the mass spectra of iodinated compounds.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights.doi.orgpsu.eduresearchgate.netcolumbia.edu

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying functional groups and gaining insights into the conformational properties of molecules. In pyrazolo[1,5-a]pyridine derivatives, characteristic vibrational modes can be assigned to specific bonds and functional groups. For example, the IR spectrum of 7-amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester shows distinct bands for the amino (NH₂) group at 3456 and 3317 cm⁻¹, the cyano (CN) group at 2216 cm⁻¹, and the carbonyl (CO) group at 1709 cm⁻¹. nih.gov Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, and is less affected by water as a solvent. researchgate.net A review of the vibrational assignments for the related compound 2-iodopyridine, based on FT-Raman and IR spectra, has demonstrated the utility of these techniques in understanding the normal modes and their couplings. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis.researchgate.netcolumbia.edu

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The pyrazolo[1,5-a]pyridine core is an aromatic system, and its UV-Vis absorption spectrum is sensitive to the nature and position of substituents. The introduction of an iodine atom or other functional groups can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These changes are indicative of alterations in the electronic structure and the extent of π-conjugation within the molecule. For example, the UV spectrum of pyridine (B92270) itself shows an absorption maximum around 254 nm, which is attributed to π-π* and n-π* electronic transitions. researchgate.net Analysis of the UV-Vis spectra of this compound and its derivatives allows for a deeper understanding of their photophysical properties and the influence of substitution on their electronic behavior.

Computational and Theoretical Investigations of 2 Iodopyrazolo 1,5 a Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational studies for heterocyclic systems, providing a balance between accuracy and computational cost. For the pyrazolo[1,5-a]pyridine (B1195680) family, DFT calculations are instrumental in elucidating electronic characteristics and predicting reaction outcomes. mdpi.combris.ac.uk

DFT calculations are employed to determine the electronic properties of pyrazolo[1,5-a]pyridine systems. Key parameters derived from these calculations include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's electronic stability and reactivity.

For 2-Iodopyrazolo[1,5-a]pyridine, the HOMO is expected to be localized primarily on the π-system of the fused rings, while the LUMO would likely show a significant contribution from the C-I bond, particularly the iodine atom. The electron-withdrawing nature of the iodine atom influences the electron density distribution across the bicyclic framework. This distribution is key to predicting sites susceptible to electrophilic or nucleophilic attack. Analysis of the molecular electrostatic potential (ESP) map, another output of DFT calculations, visually represents these electron-rich and electron-poor regions. uctm.edu

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT Analysis.
PropertyPredicted CharacteristicSignificance
HOMO LocalizationPrimarily on the π-system of the pyrazolo[1,5-a]pyridine coreIndicates the site of electron donation (nucleophilicity)
LUMO LocalizationSignificant contribution from the C2-I bondIndicates the site of electron acceptance (electrophilicity)
HOMO-LUMO GapModerateRelates to chemical reactivity and electronic transition energies
Electron DensityReduced at C2 due to the inductive effect of iodineInfluences regioselectivity in substitution reactions

The pyrazolo[1,5-a]pyridine scaffold is an aromatic, fused bicyclic system, which confers a high degree of planarity and rigidity. Computational geometry optimizations using DFT confirm this planar structure with minimal deviation.

Conformational analysis, which studies the different spatial arrangements of a molecule and their corresponding energies, is essential for understanding molecular behavior. libretexts.orgscribd.com For the rigid this compound core, significant conformational flexibility is not expected. However, computational methods can explore subtle puckering or the rotational barriers of substituents if present. For molecules with more flexible groups, molecular dynamics (MD) simulations can be combined with DFT to explore the conformational landscape and the dynamic interactions within the molecule over time. wuxiapptec.com Such studies are crucial for understanding how the molecule might interact with biological targets.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. cecam.org For pyrazolo[1,5-a]pyridine derivatives, DFT calculations are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net

By calculating the activation energies associated with different possible pathways, researchers can predict the most likely mechanism. For instance, in cyclization reactions to form the pyrazolo[1,5-a]pyridine core or in subsequent functionalization reactions like substitutions, computational modeling can explain the observed regioselectivity. nih.govresearchgate.net These models provide detailed insights into bond-breaking and bond-forming processes that are often difficult to observe experimentally. mdpi.com

Prediction of Chemical Reactivity and Regioselectivity using Theoretical Approaches

Theoretical approaches are highly effective in predicting the reactivity and regioselectivity of aromatic heterocycles. For this compound, the position of electrophilic or nucleophilic attack can be predicted by analyzing frontier molecular orbitals (HOMO and LUMO) and reactivity indices derived from DFT. bris.ac.uk

The pyrazolo[1,5-a]pyridine ring system has distinct electronic characteristics, with the five-membered pyrazole (B372694) ring being π-excessive (electron-rich) and the six-membered pyridine (B92270) ring being π-deficient (electron-poor). mdpi.com This inherent property, combined with the electronic effect of the iodine substituent at the C2 position, governs the molecule's reactivity. The iodine at C2, a position on the pyrazole ring, would influence its susceptibility to electrophilic substitution. Computational tools like the RegioSQM method can predict the most likely sites for electrophilic aromatic substitution by calculating the energies of protonated intermediates. bris.ac.uk Similarly, analysis of local reactivity descriptors like Fukui functions can pinpoint the most reactive atoms for both electrophilic and nucleophilic attacks.

Structure-Property Relationship Studies from a Computational Perspective

Computational chemistry provides a framework for understanding how the structure of a molecule determines its physical and chemical properties. For this compound, this is particularly relevant for predicting its photophysical properties. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic excitation energies, which correspond to the absorption spectra of a molecule. mdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). By systematically modifying the structure in silico (for example, by changing the substituent or its position), researchers can establish clear structure-property relationships. mdpi.com

In the case of this compound, the presence of the heavy iodine atom is expected to influence its photophysical properties through the "heavy atom effect." This effect can enhance the rate of intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence or affecting the fluorescence quantum yield. TD-DFT calculations can help to quantify these effects and guide the design of new materials with specific optical properties, such as fluorophores for biological imaging or materials for organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

Applications in Advanced Organic Synthesis and Materials Chemistry Research

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The iodine atom on the 2-Iodopyrazolo[1,5-a]pyridine scaffold is a key functional group that facilitates its use as a synthetic intermediate. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in a variety of cross-coupling reactions. This allows for the straightforward introduction of diverse substituents at the C-2 position, a critical step in the synthesis of more complex molecules.

Researchers have utilized halogenated pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidine (B1248293) systems as crucial building blocks for creating functionalized derivatives through various coupling reactions. acs.orgnih.gov For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines, alcohols, or thiols) couplings are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the site of iodination.

A notable application is in the synthesis of biologically active compounds. The pyrazolo[1,5-a]pyridine (B1195680) framework is a core component of molecules identified as potent inhibitors of p38 kinase, an enzyme involved in inflammatory responses. deepdyve.comnih.gov The synthesis of these complex inhibitors often involves a step where a substituent is introduced at the 2-position of the heterocyclic core, a transformation for which this compound is an ideal precursor. deepdyve.com For example, a 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine was successfully converted into a p38 kinase inhibitor, demonstrating the utility of functionalization at this position. deepdyve.com

The table below summarizes key transformations where this compound can serve as a critical intermediate.

Reaction Type Reagent/Catalyst System Resulting Linkage Example Application/Product Class
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acid, Pd CatalystC-C (Aryl/Heteroaryl)Biologically active kinase inhibitors deepdyve.com
Sonogashira CouplingTerminal Alkyne, Pd/Cu CatalystsC-C (Alkynyl)Precursors for optoelectronic materials
Buchwald-Hartwig AminationAmine, Pd CatalystC-N (Amino)Synthesis of novel ligands and pharmaceuticals
Ullmann CondensationNucleophile (e.g., CN-), Cu CatalystC-C, C-NuIntroduction of cyano and other functional groups deepdyve.com

Building Block for Functionalized Scaffolds and Chemical Libraries

The pyrazolo[1,5-a]pyridine motif is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in compounds with significant biological activity. mdpi.comnih.gov this compound is an exemplary building block for creating libraries of diverse molecules based on this scaffold. The synthetic versatility afforded by the iodo group allows for systematic structural modifications across the molecule's periphery. mdpi.com

By employing various cross-coupling reactions, chemists can generate a large number of analogs from a single starting material, a core principle in combinatorial chemistry and drug discovery. This approach enables the rapid exploration of the structure-activity relationship (SAR), where different functional groups are tested at the 2-position to optimize a compound's biological efficacy or other properties. nih.gov The use of halogenated heterocycles as foundational building blocks is a well-established strategy for efficiently synthesizing libraries of functionalized compounds for screening purposes. acs.orgnih.gov

Development of Novel Organometallic Complexes Utilizing Pyrazolo[1,5-a]pyridine Ligands

Fused N-heterocyclic systems like pyrazolo[1,5-a]pyridine are excellent ligands in coordination chemistry. The parent scaffold can act as a bidentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atoms of both the pyrazole (B372694) and pyridine (B92270) rings. The derivatization of this scaffold, facilitated by starting with this compound, allows for the creation of more complex ligands with tailored electronic and steric properties.

For example, introducing another coordinating group at the 2-position can transform the scaffold into a tridentate or multidentate ligand, capable of forming highly stable complexes with various transition metals. While research on complexes derived specifically from this compound is specific, analogous systems like 2,6-di(pyrazol-1-yl)pyridine are known to form well-defined iron(II) complexes. d-nb.info These complexes can exhibit interesting magnetic or catalytic properties. Guanidines, another class of nitrogen-rich compounds, are also noted for their versatility as ligands in organometallic chemistry. mdpi.com The pyrazolo[1,5-a]pyridine core provides a rigid and tunable platform for designing ligands for applications in catalysis or materials science. mdpi.comnih.gov

The table below indicates potential organometallic complexes that could be developed using ligands derived from this compound.

Metal Center Potential Ligand Type Coordination Mode Potential Application
Rhenium (Re)Bidentate Pyrazolo[1,5-a]pyridineN,N'-chelationCytotoxic agents nih.gov
Iron (Fe)Multidentate (e.g., with added pyrazolyl group)N,N',N''-chelationSpin-crossover materials d-nb.info
Palladium (Pd) / Platinum (Pt)Bidentate or Pincer-type ligandsN,N' or C,N,N'-chelationHomogeneous catalysis
Ruthenium (Ru) / Iridium (Ir)Bidentate Pyrazolo[1,5-a]pyridineN,N'-chelationPhotoredox catalysis, OLEDs

Exploration in Advanced Materials Science (e.g., optical materials)

The fused, planar, and π-conjugated structure of the pyrazolo[1,5-a]pyridine system makes it an attractive candidate for applications in materials science. mdpi.com Derivatives of this scaffold are investigated for their photophysical properties, with potential uses as fluorophores, in organic light-emitting diodes (OLEDs), and as chemosensors. researchgate.net

The presence of a heavy atom like iodine in this compound can significantly influence its electronic and optical properties. The "heavy atom effect" is known to enhance intersystem crossing—the transition between singlet and triplet excited states. This property is highly desirable for developing phosphorescent materials used in OLEDs, which can be more efficient than fluorescent materials. The ability to further functionalize the molecule via the iodo group allows for fine-tuning of properties such as emission color, quantum yield, and solubility, which are critical for practical applications in electronic and optical devices. bldpharm.com


Future Research Directions and Unexplored Avenues in 2 Iodopyrazolo 1,5 a Pyridine Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core is a critical first step in accessing 2-iodo derivatives. Current methods, while effective, often have limitations that present opportunities for future research.

One promising area is the advancement of cross-dehydrogenative coupling (CDC) reactions . An existing method involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen, to form substituted pyrazolo[1,5-a]pyridines. nih.gov Future work could focus on expanding the substrate scope of this reaction and developing milder, more environmentally friendly conditions. For instance, exploring alternative, less corrosive acid promoters or developing catalytic systems that can operate at lower temperatures would be highly beneficial.

Another key strategy is the [3+2] cycloaddition of N-iminopyridinium ylides . This approach has been utilized for the synthesis of the pyrazolo[1,5-a]pyridine core. rsc.org Research into novel N-iminopyridinium ylide precursors and their reactions with a wider range of alkynes and alkenes could lead to the synthesis of pyrazolo[1,5-a]pyridines with diverse substitution patterns, which can then be iodinated. rsc.orgumontreal.ca A base-mediated [3+2]-cycloannulation strategy using (E)-β-iodovinyl sulfones has also been reported for the synthesis of pyrazolo[1,5-a]pyridine derivatives. rsc.org

Furthermore, the direct and regioselective iodination of the pyrazolo[1,5-a]pyridine scaffold remains a topic of interest. While methods for direct iodination exist, such as using N-iodosuccinimide (NIS), improving the regioselectivity, particularly for polysubstituted systems, is a key challenge. researchgate.net The development of novel iodinating agents or catalytic systems that can precisely target the 2-position would be a significant contribution.

The following table summarizes some current synthetic approaches that could be the focus of future optimization and development:

Synthetic StrategyKey FeaturesPotential for Improvement
Cross-Dehydrogenative Coupling (CDC) Acetic acid and O2 promoted coupling of N-amino-2-iminopyridines and 1,3-dicarbonyls. nih.govMilder reaction conditions, broader substrate scope, alternative acid promoters.
[3+2] Cycloaddition Utilizes N-iminopyridinium ylides as 1,3-dipoles. rsc.orgExploration of new ylide precursors and reaction partners for increased diversity. rsc.orgumontreal.ca
Direct Iodination Use of reagents like N-iodosuccinimide (NIS). researchgate.netEnhanced regioselectivity, development of novel and more selective iodinating agents.
Base-Mediated Cycloannulation Employs (E)-β-iodovinyl sulfones. rsc.orgInvestigation of different bases and sulfone derivatives to expand the scope.

In-Depth Mechanistic Understanding of Key Transformations

A thorough mechanistic understanding is paramount for optimizing existing reactions and designing new ones. For many transformations involving 2-iodopyrazolo[1,5-a]pyridine, the precise reaction pathways are not fully elucidated.

Future research should focus on detailed mechanistic studies of key reactions, such as palladium-catalyzed cross-coupling reactions . While the direct arylation of pyrazolo[1,5-a]pyridines at the C-3 and C-7 positions via palladium-catalyzed C-H activation has been described, a deeper understanding of the factors controlling regioselectivity is needed. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, combined with experimental evidence from kinetic isotope effect studies, can provide valuable insights into the transition states and intermediates involved. researchgate.net

Similarly, the mechanism of the [3+2] cycloaddition reactions to form the pyrazolo[1,5-a]pyridine core warrants further investigation. Understanding the electronic and steric effects of substituents on both the N-iminopyridinium ylide and the dipolarophile will enable better prediction and control of reaction outcomes. A plausible mechanism has been presented for a base-mediated cycloannulation strategy. rsc.org

Investigating the mechanism of iodination reactions is also crucial. For instance, understanding the role of additives and the nature of the active iodinating species in electrophilic iodination reactions can lead to the development of more efficient and selective protocols. A proposed mechanism for the activation of PhICl2 by pyridine (B92270) highlights the complexity of such transformations. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The current known reactivity of this compound is largely centered around its use as a precursor in cross-coupling reactions. However, the unique electronic properties of the pyrazolo[1,5-a]pyridine ring system suggest that a wealth of unexplored reactivity awaits discovery.

Future research should aim to uncover novel chemical transformations of this compound. This could include exploring its potential in photoredox catalysis , where the iodo-substituent could participate in radical-based transformations. The development of visible-light-induced iodination of related heterocycles suggests the feasibility of such approaches. researchgate.net

Another area of interest is the investigation of C-H activation/functionalization reactions at other positions of the pyrazolo[1,5-a]pyridine ring, using the 2-iodo group as a directing or modulating group. While C-H arylation at C3 and C7 has been reported, exploring functionalization at other sites would significantly expand the synthetic utility of this scaffold. researchgate.net

The potential for this compound to participate in multicomponent reactions is also an exciting avenue. Designing one-pot procedures that combine the formation of the pyrazolo[1,5-a]pyridine core, its iodination, and subsequent functionalization would be a highly efficient approach to generating molecular complexity. A one-pot synthesis of cyanated pyrazolo[1,5-a]pyridines has been developed, showcasing the potential of such strategies. rsc.org

Integration with Emerging Technologies in Organic Synthesis and Catalysis

The field of organic synthesis is continuously evolving with the advent of new technologies. Integrating these technologies into the chemistry of this compound could lead to significant breakthroughs in efficiency, sustainability, and scope.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing flow-based syntheses of this compound and its derivatives could enable more efficient and scalable production.

The application of machine learning and artificial intelligence (AI) in reaction optimization and discovery is a rapidly growing area. By analyzing existing data on the synthesis and reactivity of pyrazolo[1,5-a]pyridines, machine learning algorithms could predict optimal reaction conditions, identify novel reaction pathways, and even propose new target molecules with desired properties.

Furthermore, the use of automated synthesis platforms can accelerate the exploration of the chemical space around the this compound scaffold. High-throughput screening of reaction conditions and catalysts can rapidly identify optimal protocols for a wide range of transformations.

By focusing on these future research directions, the scientific community can continue to unlock the synthetic potential of this compound, paving the way for the discovery of new reactions, materials, and potentially therapeutic agents.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile iodinated compounds .
  • Waste Disposal : Segregate halogenated waste and consult professional disposal services to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.